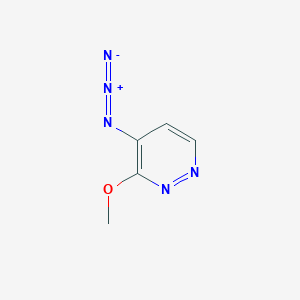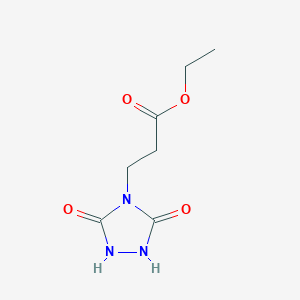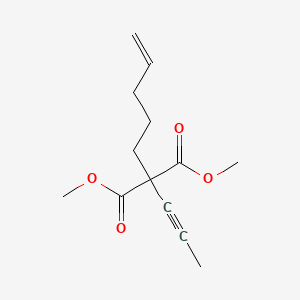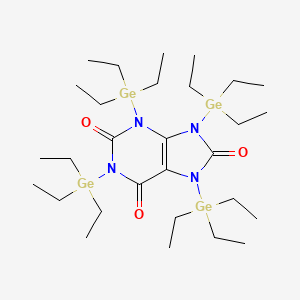![molecular formula C15H16N4S B14292670 2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide CAS No. 115974-68-0](/img/structure/B14292670.png)
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide is a hydrazone derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which allows it to form complexes with various metal ions, leading to significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide typically involves the condensation reaction between 2-aminophenyl ketones and phenylhydrazine-1-carbothioamide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization using solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with the reaction being carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted hydrazones and thiadiazoles.
Scientific Research Applications
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Exhibits anti-inflammatory, anti-bacterial, and anti-cancer properties.
Medicine: Investigated for its potential use in treating inflammatory diseases and cancer.
Industry: Used in the synthesis of various organic compounds and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide involves its interaction with metal ions to form stable complexes. These complexes exhibit biological activity by interacting with cellular targets, such as enzymes and receptors, leading to anti-inflammatory and anti-cancer effects. The compound’s hydrazone moiety plays a crucial role in its biological activity by facilitating the formation of reactive intermediates that interact with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-Aminophenyl)ethylidene]hydrazinecarboxamide
- 2-[1-(3-Aminophenyl)ethylidene]hydrazinecarboxamide
- N’-[1-(2-Aminophenyl)ethylidene]benzohydrazide
Uniqueness
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide is unique due to its ability to form stable complexes with a wide range of metal ions, leading to diverse biological activities. Its hydrazone moiety allows for various chemical modifications, enhancing its versatility in scientific research and industrial applications .
Properties
CAS No. |
115974-68-0 |
|---|---|
Molecular Formula |
C15H16N4S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[1-(2-aminophenyl)ethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H16N4S/c1-11(13-9-5-6-10-14(13)16)18-19-15(20)17-12-7-3-2-4-8-12/h2-10H,16H2,1H3,(H2,17,19,20) |
InChI Key |
QVRJWRNOQZSFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)




![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)

